molecular formula C6H10N2O3 B1421454 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione CAS No. 88807-85-6

5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1421454
CAS No.: 88807-85-6
M. Wt: 158.16 g/mol
InChI Key: SKKYNGSKQXMIQR-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives for Alkaloid Analogues : Research has shown the synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a compound structurally related to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, and its utilization in developing analogues of the imidazole alkaloids naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).

  • Development of New Triazafulvalene System : Another study focused on creating a new triazafulvalene system by synthesizing 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates through a cycloaddition and substitution process involving related compounds (Uršič, Svete, & Stanovnik, 2010).

Biological Activity and Potential Applications

  • Antimicrobial Activity of Derivatives : The synthesis of 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives led to compounds with significant antimicrobial activities against certain bacterial strains, showcasing the potential of these compounds in the development of new antimicrobial agents (Stana et al., 2014).

  • DNA Binding Studies : UV-Vis spectroscopic behavior of four imidazolidine derivatives, including one structurally similar to this compound, indicated a strong DNA binding affinity, suggesting potential applications in the development of anti-cancer drugs (Shah et al., 2013).

  • Electrochemical Studies for Biochemical Pathways : Electrochemical studies of certain hydantoin derivatives revealed insights into the oxidation mechanisms of these compounds, providing valuable information for understanding their biochemical actions and potential applications in medical science (Nosheen et al., 2012).

  • Synthesis and Hypoglycemic Activity : The synthesis of spiroimidazolidine-2,4-diones and their derivatives demonstrated significant hypoglycemic activity in experimental models, indicating the potential of these compounds in treating conditions like diabetes (Iqbal et al., 2012).

Properties

IUPAC Name

5-(methoxymethyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-6(3-11-2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKYNGSKQXMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione
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5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

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